Product packaging for 5-Oxa-6-azaspiro[2.4]heptane(Cat. No.:)

5-Oxa-6-azaspiro[2.4]heptane

Cat. No.: B13206652
M. Wt: 99.13 g/mol
InChI Key: JGKSDWOZVQWSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Spirocyclic Systems in Chemical Research

Spirocyclic systems are a prominent feature in many natural products and have become increasingly important in fields such as drug discovery. nih.govresearchgate.net Their distinct three-dimensional structures offer a departure from the "flat" molecular architectures often seen in traditional synthetic chemistry, which has been dominated by C(sp²)-hybridized carbon atoms. researchgate.netnih.gov The synthesis of these complex structures, particularly the creation of the quaternary spiro-carbon center, presents a unique challenge for organic chemists. ontosight.ai

A key advantage of spirocyclic systems is their inherent conformational rigidity. enamine.netresearchgate.net Unlike flexible, linear molecules, the fused ring structure of spirocycles limits the number of possible conformations, which can lead to a more precise orientation of functional groups in three-dimensional space. enamine.nettandfonline.com This rigidity can reduce the entropic penalty upon binding to a biological target, such as a protein. enamine.net

The three-dimensionality of spirocycles is another crucial aspect. researchgate.nettandfonline.com The sp³-rich nature of these scaffolds allows for the creation of complex, non-planar molecules that can better interact with the intricate binding sites of biological macromolecules. nih.govbldpharm.com This is a significant advantage over flat aromatic compounds, as it allows for a more thorough exploration of biologically relevant chemical space. researchgate.net The conformational rigidity of the scaffold has a strong influence on the dimensionality of the final product. nih.govnih.gov

The unique geometries of spirocycles allow chemists to explore novel areas of chemical space. nih.govenamine.net By providing a rigid and three-dimensional core, these scaffolds serve as a foundation for building diverse libraries of compounds with a wide range of properties. acs.orgresearchgate.net Analysis of bioactive spirocycles has shown significant scaffold diversity, yet with a limited number of ring size combinations, indicating a large potential for further expansion of this chemical space. nih.govresearchgate.net The introduction of spirocyclic motifs has been shown to be a valuable strategy for optimizing key parameters in drug discovery, including lipophilicity, solubility, and metabolic stability. researchgate.netbldpharm.com

Structural Characteristics of 5-Oxa-6-azaspiro[2.4]heptane

The specific structure of this compound, with its fused cyclopropane (B1198618) and isoxazolidine (B1194047) rings, gives it a distinct set of properties and potential applications.

The defining feature of this compound is its spirocyclic core, which consists of a three-membered cyclopropane ring and a five-membered isoxazolidine ring. thieme-connect.com The presence of both an oxygen and a nitrogen atom within the five-membered ring classifies it as a heterocyclic compound and introduces specific chemical reactivity and potential for hydrogen bonding. The fusion of the strained cyclopropane ring to the heterocyclic system creates a compact and rigid structure. The synthesis of such spiro-fused cyclopropanes can be challenging, with methods like 1,3-dipolar cycloadditions of nitrones to alkylidenecyclopropanes being employed for their preparation. thieme-connect.com

Like many spirocyclic systems, this compound can serve as a versatile scaffold for the synthesis of more complex molecules. nih.govacs.org The nitrogen and carbon atoms of the heterocyclic ring provide points for chemical modification, allowing for the attachment of various functional groups. This enables the creation of libraries of derivatives with tailored properties. For example, related azaspiro[2.4]heptane derivatives have been utilized as key intermediates in the synthesis of biologically active molecules, such as inhibitors of the hepatitis C virus (HCV) NS5A protein. google.comgoogle.comwipo.int The ability to functionalize the scaffold allows for the exploration of structure-activity relationships and the optimization of compounds for specific applications.

Data Tables

Table 1: Physicochemical Properties of Related Spirocyclic Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Topological Polar Surface Area
4-oxa-6-azaspiro[2.4]heptan-5-oneC₅H₇NO₂113.1138.3
This compound hydrochlorideC₅H₁₀ClNO135.59-
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-oneC₁₉H₁₇NO₂291.35-

Source: Data compiled from various chemical databases and research articles. mdpi.comchemscene.comguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B13206652 5-Oxa-6-azaspiro[2.4]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

5-oxa-6-azaspiro[2.4]heptane

InChI

InChI=1S/C5H9NO/c1-2-5(1)3-6-7-4-5/h6H,1-4H2

InChI Key

JGKSDWOZVQWSLG-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNOC2

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Oxa 6 Azaspiro 2.4 Heptane and Analogues

Fundamental Principles of Spirocycle Construction

The construction of spirocycles is a significant endeavor in synthetic chemistry, largely due to the challenge of forming the central spiro-quaternary carbon atom. researchgate.netacs.org This structural feature, where two rings are connected by a single common carbon, imparts a rigid three-dimensional geometry to the molecule. rsc.org Such rigidity is highly sought after in medicinal chemistry as it can reduce the conformational entropy loss upon binding to a biological target. researchgate.net

The formation of the spiro quaternary carbon is the cornerstone of spirocycle synthesis. acs.org This is a challenging synthetic step because it involves creating a fully substituted carbon atom. rsc.org Various strategies have been developed to achieve this, often categorized into several main approaches. One common method involves intramolecular cyclization, where a pre-existing ring has a side chain that attacks a functional group to form the second ring at the spiro center. scripps.edu Another major strategy is the use of cycloaddition reactions, where the quaternary center is formed directly during the ring-forming process. researchgate.netnih.gov This approach, particularly [3+2] cycloadditions, is highly effective for generating the core quaternary carbon in a step-efficient manner. nih.gov Other methods include rearrangement reactions, like the semipinacol rearrangement, which can generate a spirocyclic quaternary carbon through skeletal reorganization. rsc.org

A variety of specific reaction types are employed to build the spirocyclic framework. These strategies often combine multiple elementary steps to construct complex molecular architectures efficiently.

Alkylation Strategies: A foundational method involves the double alkylation of a precursor. For instance, the alkylation of malonic esters with a tetrabromide derivative of pentaerythritol (B129877) was a historic approach to building spirocyclic systems. This demonstrates the principle of using a nucleophilic carbon to react with two electrophilic sites on a separate molecule or within the same molecule (intramolecularly) to forge the spiro center. scripps.edu

Ring Closure/Annulation: This is one of the most common approaches, where a pre-functionalized cyclic precursor undergoes a subsequent ring-closing reaction. researchgate.net This can be achieved through various means, including intramolecular Michael or Aldol reactions, which form the quaternary center during the cyclization. scripps.edu Ring-closing metathesis (RCM) has also emerged as a powerful tool for assembling diverse spirocycles. researchgate.netresearchgate.net

Cascade (or Tandem) Reactions: These elegant strategies involve a sequence of intramolecular reactions that occur in a single pot, efficiently building complexity. rsc.org A cascade reaction might be initiated by a C-H activation, followed by cyclization and further transformations to yield the final spirocyclic product. nih.gov For example, a tandem sequence involving a Castro–Stephens coupling, acyloxy shift, cyclization, and semipinacol rearrangement has been used to construct multi-substituted spirocycles. rsc.org

Rearrangement Strategies: Skeletal rearrangements are a powerful method for accessing spirocycles. The semipinacol rearrangement, for instance, can be used to generate a spirocyclic quaternary carbon center through the migration of a functional group or part of the molecular skeleton. rsc.org Ring expansion of smaller strained rings, such as cyclopropanes or epoxides, via [3+2] cycloadditions is also a common strategy. rsc.org

Cycloaddition-Based Syntheses

Cycloaddition reactions are particularly powerful for the synthesis of heterocyclic spirocycles as they can construct the heterocyclic ring and the spirocyclic center in a single, often stereocontrolled, step. researchgate.netnih.gov Among these, 1,3-dipolar cycloadditions are exceptionally versatile. researchgate.netresearchgate.net

1,3-dipolar cycloadditions involve the reaction of a 1,3-dipole (a molecule with a delocalized four-π-electron system over three atoms) with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. chesci.com This type of reaction is a (π4s + π2s) cycloaddition, similar in principle to the Diels-Alder reaction. chesci.com Nitrones and nitrile oxides are common 1,3-dipoles used in these reactions to synthesize isoxazolidine (B1194047) and isoxazoline (B3343090) rings, respectively. chesci.comthieme-connect.com The reaction's utility stems from its ability to form five-membered heterocycles with good control over regiochemistry and stereochemistry. chesci.com

A key method for synthesizing the 5-oxa-6-azaspiro[2.4]heptane scaffold is the 1,3-dipolar cycloaddition of nitrones or nitrile oxides to alkylidenecyclopropanes. researchgate.netthieme-connect.com The exocyclic double bond of the alkylidenecyclopropane acts as the dipolarophile, reacting with the 1,3-dipole to form the desired spiro-fused heterocyclic system. researchgate.net The use of alkylidenecyclopropanes as the alkene component is crucial for directly installing the spiro-cyclopropane moiety. researchgate.net

The reaction between a 1,3-dipole and an unsymmetrically substituted alkylidenecyclopropane can lead to two different regioisomers: the this compound (where the nitrogen of the dipole is attached to the exocyclic carbon) and the regioisomeric 4-oxa-5-azaspiro[2.4]heptane (where the oxygen of the dipole is attached to the exocyclic carbon). thieme-connect.com The outcome of the reaction, or its regioselectivity, is highly dependent on the substituents on both the dipolarophile and the dipole. researchgate.netthieme-connect.com

For example, the 1,3-dipolar cycloaddition of nitrile oxides to methylenecyclopropanes substituted on the exocyclic double bond predominantly yields 4-spirocyclopropane isoxazolines (e.g., 4-oxa-5-azaspiro[2.4]heptane derivatives) when the substituent is an aryl or alkyl group. researchgate.net Conversely, if the substituent is an electron-withdrawing group, the reaction favors the formation of 5-spirocyclopropane isoxazolines (e.g., this compound derivatives). researchgate.net

In the reaction of nitrile oxides with unsubstituted methylenecyclopropane (B1220202), the major product is typically the 4-oxa-5-azaspiro[2.4]hept-5-ene isomer, with the 5-oxa-6-azaspiro[2.4]hept-6-ene derivative formed as the minor product. thieme-connect.com For instance, the reaction with acetonitrile (B52724) N-oxide yielded 25% of the 6-methyl-4-oxa-5-azaspiro[2.4]hept-5-ene and only 5% of the desired 7-methyl-5-oxa-6-azaspiro[2.4]hept-6-ene. thieme-connect.com

However, 1,3-dipolar cycloadditions of C-aryl- and N-aryl- or N-methylnitrones with esters of 3-methylenecyclopropane-trans-1,2-dicarboxylic acids are highly regioselective, yielding only the corresponding dimethyl 6,7-disubstituted this compound-4,5-dicarboxylates. thieme-connect.com Similarly, C-aryl- and C-carbamoylnitrones react with methyl 2-benzylidenecyclopropanecarboxylate in a highly regioselective manner to produce substituted methyl this compound-1-carboxylates. researchgate.netresearchgate.net

The table below summarizes findings from various regioselective cycloaddition reactions leading to the formation of this compound derivatives.

Table 1: Regioselective Synthesis of this compound Derivatives

Dipole Dipolarophile Product(s) & Ratio/Yield Reference
Nitrile Oxide (from nitroethane) Benzylidenecyclopropane Mixture of regioisomers (4:1), favoring the 4-oxa-5-azaspiro isomer thieme-connect.com
Phenylnitrile Oxide Methoxycarbonyl-substituted methylenecyclopropane 5-Oxa-6-azaspiro isomer (13%) and 4-Oxa-5-azaspiro isomer (40%) thieme-connect.com
Acetonitrile N-oxide Methylenecyclopropane 7-methyl-5-oxa-6-azaspiro[2.4]hept-6-ene (5%) and 6-methyl-4-oxa-5-azaspiro[2.4]hept-5-ene (25%) thieme-connect.com
C-Aryl- and N-Aryl/N-Methylnitrones Dimethyl 3-methylenecyclopropane-trans-1,2-dicarboxylate Exclusively dimethyl 6,7-disubstituted this compound-4,5-dicarboxylates thieme-connect.com
C-Aryl- and C-Carbamoylnitrones Methyl 2-benzylidenecyclopropanecarboxylate Regioselectively yields substituted methyl this compound-1-carboxylates researchgate.netresearchgate.net

1,3-Dipolar Cycloadditions

Reaction of Nitrones and Nitrile Oxides with Alkylidenecyclopropanes
Diastereoisomeric Product Formation and Control

The 1,3-dipolar cycloaddition of nitrones to activated alkenes is a powerful method for constructing five-membered heterocyclic rings like isoxazolidines. mdpi.com When this reaction is applied to the synthesis of 5-oxa-6-azaspiro[2.4]heptanes using substituted methylenecyclopropanes, the formation of diastereomers is a key consideration. The reaction of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate proceeds with high regioselectivity to yield substituted methyl this compound-1-carboxylates. researchgate.netresearchgate.net However, these products are typically formed as a mixture of two diastereoisomers. researchgate.netresearchgate.net

The reversibility of the 1,3-dipolar cycloaddition can be a crucial factor in controlling the diastereoselectivity of the products. mdpi.comnih.gov This characteristic allows for the potential to influence the diastereomeric ratio of the resulting spiroisoxazolidines. nih.gov Theoretical studies on the 1,3-dipolar cycloaddition of nitrones have shown that the reaction can proceed through different stereoisomeric channels (endo/exo), and the relative activation enthalpies of these channels determine the favored diastereomer. rsc.org

Specific Substrate Reactivity: C-Aryl- and C-Carbamoylnitrones with Methyl 2-Benzylidenecyclopropanecarboxylate

The reaction between C-aryl- or C-carbamoylnitrones and methyl 2-benzylidenecyclopropanecarboxylate serves as a specific and effective method for synthesizing substituted methyl this compound-1-carboxylates. researchgate.netresearchgate.net This reaction demonstrates high regioselectivity, leading exclusively to the 1,3-dipolar cycloaddition products. researchgate.netresearchgate.net The resulting compounds are mixtures of two diastereomers. researchgate.netresearchgate.net

The table below summarizes the reactants and the resulting product type from this specific cycloaddition reaction.

Nitrone TypeDipolarophileProduct
C-Aryl-nitronesMethyl 2-benzylidenecyclopropanecarboxylateSubstituted methyl this compound-1-carboxylates (as a mix of two diastereomers) researchgate.netresearchgate.net
C-CarbamoylnitronesMethyl 2-benzylidenecyclopropanecarboxylateSubstituted methyl this compound-1-carboxylates (as a mix of two diastereomers) researchgate.netresearchgate.net
Asymmetric Cycloaddition Approaches

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have emerged as a powerful tool for the enantioselective synthesis of various nitrogen-containing heterocycles, including pyrrolidines. researchgate.netnih.gov This methodology can be extended to the synthesis of chiral spiro compounds. nih.gov The use of chiral ligands in conjunction with a copper(I) salt allows for high levels of regio-, diastereo-, and enantioselectivity. nih.govnih.gov

For instance, the reaction of azomethine ylides with electron-deficient alkenes, such as β-phenylsulfonyl enones, in the presence of a chiral Cu(I)-Segphos catalyst, yields highly functionalized pyrrolidine (B122466) derivatives with excellent stereocontrol. nih.gov A fascinating aspect of this catalysis is the ability to switch between endo and exo selectivity by simply changing the ligand (e.g., Segphos vs. DTBM-Segphos). nih.gov Furthermore, this catalytic system has been successfully applied to the cycloaddition of azomethine ylides with 1,3-enynes, providing access to chiral poly-substituted pyrrolidines. nih.gov The methodology has also been utilized in the synthesis of chiral spiro-pyrrolidines. rsc.org

The enantioselective synthesis of spiro[2.4]heptane derivatives is of significant interest due to their presence in medicinally important molecules. mdpi.com A direct and facile route to highly functionalized 5-aza-spiro[2.4]heptanes has been developed through a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. rsc.org This approach represents a novel method for constructing this valuable structural motif. rsc.org

Another strategy for the enantioselective synthesis of 5-azaspiro[2.4]heptane derivatives involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. nih.gov Using a [RuCl(benzene)(S)-SunPhos]Cl catalyst, high enantioselectivities (up to 98.7% ee) have been achieved, providing a key intermediate for the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a component of certain quinolone antibacterial agents. nih.gov Additionally, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which can be converted to N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, has been reported. mdpi.comresearchgate.netub.edu This method utilizes a one-pot double allylic alkylation of a glycine (B1666218) imine analogue under phase-transfer conditions with a chinchonidine-derived catalyst. mdpi.comresearchgate.net

[2+2] Cycloadditions Involving Strained Ring Systems

The [2+2] cycloaddition reaction is a direct method for the formation of four-membered rings, such as azetidines. nih.gov The use of strained ring systems as one of the components can facilitate these cycloadditions.

Due to their inherent ring strain, (alkoxymethylene)cyclopropanes are effective substrates for [2+2] cycloadditions with imines. thieme-connect.comorganic-chemistry.org These reactions can be induced either thermally or catalyzed by a silver salt, such as [Ag(fod)], to produce 2-alkoxyazetidines, which are spirocyclic compounds. organic-chemistry.org The silver-catalyzed process allows the reaction to proceed at lower temperatures with high yields and selectivity. organic-chemistry.org These 2-alkoxyazetidines are versatile synthetic intermediates. organic-chemistry.org

The table below presents data on the yields of azetidine (B1206935) derivatives from the reaction of various imines with (methoxymethylene)cyclopropane under thermal and catalytic conditions.

Imine Substituent (R)ConditionsYield (%)Diastereomeric Ratio (cis:trans)
Ph130 °C, 12 h8587:13
Ph[Ag(fod)] (5 mol %), 80 °C, 1 h9890:10
4-MeC₆H₄130 °C, 12 h8286:14
4-MeC₆H₄[Ag(fod)] (5 mol %), 80 °C, 1 h9689:11
4-ClC₆H₄130 °C, 12 h8988:12
4-ClC₆H₄[Ag(fod)] (5 mol %), 80 °C, 1 h9990:10
4-MeOC₆H₄130 °C, 12 h7585:15
4-MeOC₆H₄[Ag(fod)] (5 mol %), 80 °C, 1 h9588:12

Data sourced from a study on thermally induced and silver-salt-catalyzed [2+2] cycloadditions. organic-chemistry.org

Spirocyclopropanation Reactions

Spirocyclopropanation reactions are a cornerstone in the synthesis of the this compound core, involving the formation of a cyclopropane (B1198618) ring fused at a spiro center.

Double Methylene (B1212753) Transfer from Diazomethane (B1218177) for Spiro-Fused Cyclopropanes

The reaction of certain precursors with diazomethane can proceed via a double methylene transfer to afford spiro-fused cyclopropanes. mdpi.com This method has been successfully applied to the synthesis of a this compound derivative. mdpi.com

In a notable example, the reaction of 4-(4-methylbenzylidene)-3-phenylisoxazol-5-one with diazomethane resulted in a double methylene transfer, yielding (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one. mdpi.com This specific reaction demonstrates the utility of diazomethane not just for simple cyclopropanation but for more complex transformations leading to the spirocyclic core. mdpi.comresearchgate.net Diazomethane is a well-known reagent for converting alkenes into cyclopropanes, where the loss of stable nitrogen gas drives the formation of a carbene intermediate that adds to the double bond. libretexts.org

Table 1: Synthesis of a this compound Analogue via Double Methylene Transfer

Starting Material Reagent Product Yield Source
4-(4-methylbenzylidene)-3-phenylisoxazol-5-one Diazomethane (CH₂N₂) (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one 34% mdpi.com

Palladium-Catalyzed Spirocyclopropanation for Gem-Difluorinated Oxa/Azaspiro[2.4]heptanes

A modern and powerful strategy for constructing gem-difluorinated spirocycles involves palladium catalysis. A recently developed method utilizes a palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes with π-allylpalladium 1,4-dipoles. acs.orgnih.gov This approach provides a direct route to novel 6,6-difluoro-5-oxa/azaspiro[2.4]heptanes in moderate to excellent yields. nih.govthieme-connect.com

The reaction mechanism is proposed to involve the generation of a π-allylpalladium zwitterionic intermediate, which undergoes nucleophilic attack on the gem-difluoroalkene. thieme-connect.com This is followed by an intramolecular spirocyclization to form a palladacyclobutane intermediate, which then yields the final product through reductive elimination. thieme-connect.com A competing pathway involving β-fluoride elimination from the zwitterionic intermediate has been identified through mechanistic studies. acs.orgnih.gov The scope of this reaction is broad, accommodating gem-difluoroalkenes derived from styrenes, acrylic esters, and acrylamides, allowing for the installation of diverse functional groups. acs.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Synthesis of Gem-Difluorinated 5-Azaspiro[2.4]heptane Analogues

gem-Difluoroalkene Substrate Product Yield Source
Nitro-substituted gem-difluorostyrene (2a) 7-aryl-5-tosyl-5-azaspiro[2.4]heptane (4a) 61% acs.org
Nitro-substituted gem-difluorostyrene (2d) 7-aryl-5-tosyl-5-azaspiro[2.4]heptane (4d) 59% acs.org

Corey–Chaykovsky Reaction in Spirocycle Formation

The Johnson–Corey–Chaykovsky reaction is a well-established method for synthesizing epoxides, aziridines, and cyclopropanes from aldehydes, ketones, imines, or enones using sulfur ylides. wikipedia.org The reaction proceeds via nucleophilic addition of the ylide to the carbonyl or imine, followed by intramolecular displacement of the sulfonium (B1226848) group to form the three-membered ring. wikipedia.orgorganic-chemistry.org

This reaction is a principal method for synthesizing donor-acceptor cyclopropanes (DACs). mdpi.comresearchgate.net While it is a reliable method for many systems, its application to the synthesis of this compound analogues can be substrate-dependent. mdpi.com For instance, an attempt to use the Corey–Chaykovsky reaction for the cyclopropanation of (Z)-benzylideneisoxazolone using dimethylsulfoxonium iodide and sodium hydride was unsuccessful, leading only to the decomposition of the starting material. mdpi.com This highlights that while the reaction is powerful, alternative strategies like the aforementioned diazomethane reaction may be necessary for specific substrates. mdpi.com

Direct Cyclization and Ring-Closing Strategies

Direct cyclization methods provide an alternative synthetic entry to the spiro[2.4]heptane system, building the heterocyclic ring onto a pre-existing cyclopropane or forming both rings in a sequential or concerted manner.

Cyclization of Precursors to Form Spiro Compounds

The formation of 5-oxa-6-azaspiro[2.4]heptanes can be achieved through the cyclization of suitably designed acyclic or cyclic precursors. thieme-connect.comsmolecule.com A common strategy involves the 1,3-dipolar cycloaddition of nitrones or nitrile oxides to alkylidenecyclopropanes. thieme-connect.com This reaction directly installs the 5-oxa-6-aza heterocyclic system onto the cyclopropane moiety, forming the spirocyclic core. thieme-connect.com The regioselectivity of the cycloaddition can be influenced by substituents on the methylene group of the alkylidenecyclopropane. thieme-connect.com Another general approach involves inducing cyclization of appropriate precursors under either acidic or basic conditions to forge the final spirocyclic structure. smolecule.com

Hydroxide-Facilitated Azetidine Ring Formation in Related Systems

While not forming an oxazaspiroheptane directly, the formation of the structurally related azetidine ring in other spiro systems provides valuable insight into ring-closing strategies. The azetidine ring, a four-membered nitrogen heterocycle, is a key feature in many spirocyclic compounds of medicinal interest. nih.govacs.org Base-promoted intramolecular nucleophilic substitution is a common and effective method for constructing the strained azetidine ring. rsc.org

For instance, hydroxide (B78521) has been noted as a facilitator in the key bond-forming step for creating a spirocyclic azetidine ring system. In one synthetic sequence leading to 2,6-diazaspiro[3.3]heptane, a dibromocyclopropane derivative is treated with benzylamine, where the base facilitates the double nucleophilic substitution to form the azetidine ring. rsc.org Similarly, the synthesis of other substituted azetidines often involves a base-induced cyclization step, such as the treatment of a γ-chloroamine intermediate with a base like potassium hydroxide to afford the desired azetidine. rsc.org These examples underscore the utility of base-facilitated, particularly hydroxide-involved, ring-closing reactions in the synthesis of strained heterocyclic spiro compounds.

Functional Group Incorporation and Modification during Synthesis

The strategic incorporation and subsequent modification of functional groups are pivotal in tailoring the physicochemical and pharmacological properties of the this compound scaffold. Advanced synthetic methodologies enable precise control over the introduction of various substituents, leading to a diverse array of analogues, including stereochemically defined molecules, functionalized esters, and diones.

Stereoselective Introduction of Substituents

Achieving stereocontrol during the synthesis of this compound analogues is critical for developing compounds with specific biological activities. Researchers have employed several catalytic strategies to introduce substituents in a stereoselective manner.

One prominent method involves asymmetric phase-transfer catalysis. A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to the spirocyclic core, has been described. mdpi.com This key reaction utilizes a one-pot double allylic alkylation of a glycine imine analogue in the presence of a chinchonidine-derived catalyst, facilitating the stereoselective formation of the desired enantiomer. mdpi.com This approach was successfully applied to the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for antiviral agents. mdpi.com

Palladium-catalyzed reactions offer another powerful tool for stereoselective synthesis. The use of chiral ligands in Pd-catalyzed decarboxylative allylations has provided a platform to access enantiomerically enriched pyrrolidines and other nitrogen heterocycles that can serve as precursors. whiterose.ac.uk Similarly, asymmetric formal [3+2] cycloadditions catalyzed by palladium have been used to create enantioenriched 2,2-difluorinated tetrahydrofurans, a strategy applicable to the synthesis of functionalized and stereodefined spiro-heterocycles. researchgate.net The use of ligands such as (R)-BINAP can yield difluorinated products with high enantioselectivity. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions, a common method for constructing the isoxazolidine ring of the spiro-scaffold, can lead to the formation of diastereomers. The reaction of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, for instance, yields substituted methyl this compound-1-carboxylates as a mixture of two diastereoisomers. researchgate.net The regioselectivity of these cycloadditions is typically high, though controlling the diastereoselectivity often requires careful optimization of reaction conditions or chiral auxiliaries. researchgate.netthieme-connect.com

Table 1: Methodologies for Stereoselective Synthesis

Methodology Catalyst/Ligand Key Transformation Outcome Source(s)
Phase-Transfer Catalysis Chinchonidine-derived catalyst Double allylic alkylation of glycine imine analogue Enantioselective preparation of (S)-4-methyleneproline scaffold mdpi.com
Palladium Catalysis Chiral Phosphoramidite Ligands Asymmetric decarboxylative synthesis Enantiopure 2-piperidones as precursors whiterose.ac.uk
Palladium Catalysis (R)-BINAP Asymmetric formal [3+2] cycloaddition Enantioenriched 2,2-difluorinated products researchgate.net

Synthesis of Functionalized Esters and Diones

The synthesis of ester and dione (B5365651) derivatives of this compound provides valuable handles for further chemical modification and for probing structure-activity relationships.

Functionalized esters are commonly prepared via 1,3-dipolar cycloaddition reactions. researchgate.net The reaction between nitrones and electron-deficient olefins, such as dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylate, serves as an effective method for creating the five-membered isoxazolidine ring. researchgate.net This approach has been used to synthesize various substituted methyl this compound-1-carboxylates. researchgate.net An efficient multigram synthesis has been developed for producing dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate, which can be subsequently decarboxylated to yield the mono-ester, methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate. chemrxiv.org

The synthesis of dione analogues has also been explored. A notable example is the preparation of (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one. mdpi.com This compound, a cyclopropane spiro-fused with an isoxazol-5-one, was synthesized from a benzylideneisoxazol-5-one precursor via a double methylene transfer from diazomethane. mdpi.com The structure of this novel spiro-dione was confirmed by NMR spectroscopy and X-ray diffraction analysis. mdpi.com Another key dione, 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione, is a spirocyclic compound featuring a dione functionality within the heterocyclic ring, making it a target of interest for medicinal chemistry applications. smolecule.com

The incorporation of other functional groups, such as gem-difluoro moieties, has been achieved through palladium-catalyzed spirocyclopropanation, expanding the library of available functionalized analogues. researchgate.net

Table 2: Examples of Synthesized Functionalized Esters and Diones

Compound Name Key Reagents/Method Functional Groups Source(s)
Methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates 1,3-Dipolar cycloaddition of nitrones Ester, Aryl researchgate.net
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one Diazomethane Ketone, Benzyl (B1604629), Phenyl mdpi.com
Dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate Reaction of diethyl 2-bromomalonate with cyclopropanone (B1606653) ethyl hemiacetal Diester, Ketone chemrxiv.org
Methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate Decarboxylation of the corresponding diester Ester, Ketone chemrxiv.org

Chemical Reactivity and Transformation Mechanisms

Ring Manipulation and Derivatization

The reactivity of the 5-oxa-6-azaspiro[2.4]heptane system is characterized by the susceptibility of its functional groups to various transformations while often preserving the core spirocyclic framework.

Derivatives of this compound bearing ester functionalities on the cyclopropane (B1198618) ring can undergo standard transformations without disrupting the spirocycle. researchgate.netresearchgate.net For instance, substituted this compound-1,2-dicarboxylic acid esters can be reduced using strong reducing agents like lithium tetrahydridoaluminate. researchgate.netresearchgate.net This reaction converts the ester groups into the corresponding bis(hydroxymethyl)cyclopropanes. researchgate.netresearchgate.net Similarly, alkaline hydrolysis of these diesters successfully yields the corresponding cyclopropane-1,2-dicarboxylic acids. researchgate.netresearchgate.netspbu.ruhust.edu.vn In both reduction and hydrolysis, the this compound fragment remains intact. researchgate.netresearchgate.net

A more profound transformation involves the reductive cleavage of the isoxazolidine (B1194047) ring itself. researchgate.net Treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to the cleavage of the N–O bond. researchgate.netresearchgate.net This process forms an intermediate 1,3-amino alcohol, which can subsequently cyclize under the reaction conditions to produce bi- or tricyclic lactams or lactones, all while retaining the three-membered cyclopropane ring. researchgate.netresearchgate.net

Table 1: Reactions of this compound Esters

Reaction Reagent(s) Substrate Product Ring Integrity Citation
Reduction Lithium tetrahydridoaluminate Substituted this compound-1,2-dicarboxylic acid esters Corresponding bis(hydroxymethyl)cyclopropanes Spiro fragment intact researchgate.netresearchgate.net
Hydrolysis Alkaline conditions Substituted this compound-1,2-dicarboxylic acid esters Corresponding cyclopropane-1,2-dicarboxylic acids Spiro fragment intact researchgate.netresearchgate.net

| Reductive Cleavage | Zinc, Acetic Acid | Methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates | Bi- or tricyclic lactams/lactones | Isoxazolidine ring cleaved; Cyclopropane ring retained | researchgate.netresearchgate.net |

The this compound core can be subjected to oxidation reactions. smolecule.com Oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are capable of oxidizing the compound, leading to the formation of corresponding oxides. smolecule.comsmolecule.comevitachem.com Permanganate, a powerful and versatile oxidant, is known to react with alkenes and other functional groups, often through complex mechanisms involving cyclic manganese(V) intermediates. sci-hub.se In the context of the spirocyclic core, these oxidants can modify the heteroatoms or other susceptible positions on the rings. smolecule.com For example, catalysts containing chromium trioxide are used in various industrial oxidation processes. europa.eu

Catalytic hydrogenation is a key method for the structural modification of this compound and its derivatives. Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

This method is particularly valuable for enantioselective synthesis. nih.gov A highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, which are precursors to azaspiro[2.4]heptane systems, has been achieved using a [RuCl(benzene)(S)-SunPhos]Cl catalyst. nih.govacs.org This reaction yields high enantioselectivities (up to 98.7% ee) and provides a crucial intermediate for the synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety, a component of certain quinolone antibacterial agents. nih.govacs.org

Table 2: Reduction Reactions for Structural Modification

Reaction Reagent(s) / Catalyst Substrate Type Significance Citation
Catalytic Hydrogenation H₂, Palladium catalyst 6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane Formation of reduced derivatives

| Asymmetric Hydrogenation | [RuCl(benzene)(S)-SunPhos]Cl | Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates | Enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane intermediate with up to 98.7% ee | nih.gov |

The nitrogen and oxygen atoms within the this compound structure serve as centers for nucleophilic substitution. smolecule.com This reactivity allows for the introduction of a variety of substituents onto the heterocyclic ring. smolecule.comsmolecule.com Reagents such as alkyl halides or acyl chlorides can be used to perform these substitutions, providing a direct route to functionalized derivatives. The nitrogen atom, in particular, can participate in nucleophilic substitution reactions, enabling further molecular elaboration. smolecule.comsmolecule.com Palladium complexes have also been noted as catalysts in nucleophilic substitution reactions involving this class of compounds. researchgate.net

Detailed research findings on the specific formation of enamines from dione (B5365651) derivatives of this compound are not prominently featured in the surveyed scientific literature.

Stereochemical Control in Reactions

Controlling the stereochemistry during the synthesis and transformation of this compound derivatives is a critical aspect of their chemistry, particularly for applications in medicinal chemistry. The synthesis of the spirocycle itself, often via 1,3-dipolar cycloaddition of nitrones, can result in mixtures of diastereoisomers. researchgate.netresearchgate.netresearchgate.net

However, methods have been developed to achieve high stereochemical control. In some cases, cycloaddition reactions can proceed with high regioselectivity and stereoselectivity. researchgate.net For example, the synthesis of (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one was achieved as a single diastereomer, whose structure and stereochemistry were definitively confirmed by monocrystal X-ray diffraction analysis. mdpi.com The stereochemistry of other adducts has been established using two-dimensional NMR spectroscopy. researchgate.net

The most significant advances in stereochemical control have been in asymmetric hydrogenation. As mentioned previously, the use of chiral ruthenium catalysts enables the highly enantioselective hydrogenation of precursor molecules, leading to the synthesis of specific enantiomers like (S)-7-amino-5-azaspiro[2.4]heptane with excellent enantiomeric excess. nih.gov This level of control is fundamental for producing enantiopure compounds that serve as key intermediates in the synthesis of complex, biologically active molecules such as antiviral agents. mdpi.com

Investigation of Diastereoselective Outcomes

The synthesis of the this compound core is commonly achieved via the 1,3-dipolar cycloaddition of a nitrone with a methylenecyclopropane (B1220202) derivative. thieme-connect.com This reaction can lead to the formation of multiple stereoisomers, and the diastereoselectivity is a critical aspect of the synthetic strategy.

Research into the cycloaddition of nitrones with various dipolarophiles has shown that the diastereomeric ratio of the products can vary significantly. For instance, the reaction of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate yields the corresponding substituted methyl this compound-1-carboxylates as a mixture of two diastereoisomers. researchgate.net While the specific ratios were not detailed, this highlights the potential for the formation of diastereomeric mixtures in this class of compounds.

In analogous systems, the diastereoselectivity of such cycloadditions has been quantified. For example, the reaction of nitrones with methylenecyclopropane can result in a mixture of regioisomers, with the 5-spiro-fused isoxazolidine being the major product in a roughly 65:35 ratio. acs.org In other related syntheses, such as the formation of spiro[oxindole-3,2′-pyrrolidines], diastereomeric ratios ranging from 60:40 to a highly selective 95:5 have been reported, demonstrating that the substituents on both the dipolarophile and the dipole play a crucial role in directing the stereochemical outcome. mdpi.com Furthermore, highly diastereoselective spiro-cyclopropanation reactions have been developed for related systems, achieving diastereomeric ratios as high as 20:1. rsc.org

A specific example in the synthesis of a derivative, (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, demonstrated the formation of a single diastereomer, showcasing that high diastereoselectivity is achievable under specific reaction conditions.

The table below summarizes diastereoselective outcomes in the synthesis of related spirocyclic compounds, illustrating the range of selectivities that can be expected.

ReactantsSpirocyclic ProductDiastereomeric Ratio (d.r.)Reference
Nitrone and Methylenecyclopropane5-Spiro-fused isoxazolidine~65:35 (regioisomeric ratio) acs.org
3-Imino-2-indolinones and Donor-acceptor cyclopropanesSpiro[oxindole-3,2′-pyrrolidines]60:40 to 95:5 mdpi.com
2-Arylidene-1,3-indanediones and Dimethylsulfonium ylidesSpiro-cyclopropanesup to 20:1 rsc.org
5-Ylidene-2-thiohydantoins and Azomethine ylidesDispirooxindole–pyrrolidine (B122466)–thiohydantoinsMixture of diastereomers mdpi.com

These findings underscore that while the synthesis of this compound derivatives can lead to mixtures of diastereomers, careful selection of reactants and conditions can favor the formation of a single desired stereoisomer.

Acid-Mediated Anomerization for Diastereoisomeric Ratio Improvement

When the synthesis of a spirocyclic compound results in a mixture of diastereomers, it is sometimes possible to improve the diastereomeric ratio through post-synthetic transformations. One such method is acid-mediated anomerization, which can be applied to systems containing an acetal (B89532) or related functional group.

In structurally analogous spiroacetal systems, such as substituted bis-morpholine spiroacetals, it has been demonstrated that treatment with a Brønsted acid can lead to the epimerization of the anomeric center. This process allows for the conversion of a mixture of diastereomers into a single, thermodynamically more stable diastereomer in high diastereoselectivity. The mechanism involves the protonation of an oxygen atom in the ring, followed by ring-opening to form a carbocation intermediate, and subsequent ring-closing. This reversible process ultimately leads to an equilibrium that favors the most stable diastereomer.

While this specific methodology has not been explicitly reported for this compound, the isoxazolidine ring contains a hemiaminal-like linkage (N-O-C) that could potentially undergo a similar acid-catalyzed equilibration. The principle of leveraging thermodynamic control to improve stereochemical purity is a valuable strategy in organic synthesis and could foreseeably be applied to enrich the diastereomeric purity of this compound derivatives.

Spectroscopic Characterization and Computational Chemical Analysis

Advanced Spectroscopic Methods for Structural Elucidation

The unambiguous determination of the constitution, configuration, and conformation of 5-oxa-6-azaspiro[2.4]heptane derivatives is accomplished through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural analysis of this compound derivatives in solution. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are employed to map out the intricate connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectra of this compound derivatives provide crucial information regarding the chemical environment and coupling interactions of the protons. For instance, in a study of methyl (1RS,3RS,4SR,7SR)-7-(4-chlorophenylcarbamoyl)-1,6-diphenyl-5-oxa-6-azaspiro[2.4]heptane-4-carboxylate, the protons on the cyclopropane (B1198618) ring and the isoxazolidine (B1194047) ring exhibit distinct chemical shifts and coupling constants, which are fundamental for the initial structural assignment. researchgate.net Similarly, the ¹³C NMR spectra reveal the carbon framework of the molecule. In the case of (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, characteristic signals for the carbonyl, phenyl, and spiro carbons are observed. mdpi.com

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for definitive structure elucidation. youtube.comsdsu.educreative-biostructure.comepfl.ch

COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons, for example, within the cyclopropane ring or along the isoxazolidine backbone. sdsu.eduresearchgate.net

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. sdsu.educreative-biostructure.comepfl.ch

HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for identifying quaternary carbons (like the spiro-carbon) and piecing together the complete molecular structure by connecting different spin systems. sdsu.educreative-biostructure.comepfl.ch

The following table summarizes representative ¹H and ¹³C NMR data for a substituted this compound derivative.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one7.55–7.44 (m, 5H), 7.14 (d, 2H), 7.08 (d, 2H), 3.16 (qd, 2H), 2.49–2.34 (m, 2H), 2.34 (s, 3H), 2.04 (dd, 1H)177.3, 167.0, 136.3, 135.8, 131.3, 129.5, 129.2, 128.2, 127.0, 126.8, 35.4, 31.8, 30.8, 26.2, 21.0 mdpi.com

This table presents selected data for illustrative purposes.

The synthesis of substituted 5-oxa-6-azaspiro[2.4]heptanes often results in the formation of multiple diastereomers due to the creation of several stereocenters. NMR spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), is a powerful tool for determining the relative stereochemistry of these isomers. beilstein-journals.org

In the synthesis of diastereoisomeric this compound-4-carboxylates, the relative configuration of the chiral centers was determined using 2D NOESY spectra. The presence or absence of cross-peaks between specific protons indicates their spatial proximity, allowing for the assignment of cis or trans relationships between substituents on the isoxazolidine and cyclopropane rings. For example, a NOE correlation between a proton on the cyclopropane ring and a substituent on the isoxazolidine ring can definitively establish their relative orientation. clockss.org Similarly, ¹H-¹H correlation spectroscopy has been successfully used to assign the stereochemistry of other spiro-isoxazolidines. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry is a crucial analytical technique used to confirm the elemental composition of newly synthesized this compound derivatives. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the precise molecular formula, which is essential for verifying the identity of the compound. For example, the HRMS data for (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one showed a measured mass that corresponded to the calculated mass for the protonated molecule [M+H]⁺, confirming its elemental composition of C₁₉H₁₈NO₂. mdpi.com This technique is routinely used alongside NMR to provide orthogonal confirmation of the proposed structure. beilstein-journals.org

Compound NameMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Source
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-oneC₁₉H₁₇NO₂292.1332292.1330 mdpi.com
Methyl 7-(N-(4-tolyl)carbamoyl)-4,6-diphenyl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylateC₂₉H₂₈N₂O₄443.1971443.1998

This table showcases examples of HRMS data for confirming molecular formulas.

X-ray Diffraction Analysis for Absolute Stereochemistry Determination

While NMR techniques are powerful for determining relative stereochemistry, single-crystal X-ray diffraction provides the definitive and unambiguous assignment of both the relative and absolute configuration of chiral molecules. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the molecule's structure.

The molecular structure of (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one was definitively confirmed by X-ray diffraction analysis. mdpi.com This analysis not only verified the connectivity of the atoms but also established the trans orientation of the benzyl (B1604629) substituent on the cyclopropane ring relative to the phenyl substituent on the isoxazolone ring. mdpi.com Similarly, the crystal structure of a methyl 7-(4-chlorophenylcarbamoyl)-1,6-diphenyl-5-oxa-6-azaspiro[2.4]heptane-4-carboxylate derivative provided conclusive evidence of its stereochemistry. researchgate.net

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling, particularly using methods like Density Functional Theory (DFT), serve as valuable complements to experimental data. These computational approaches are used to rationalize the regio- and stereoselectivity observed in the synthesis of spiro-isoxazolidines and to analyze the structural properties of the resulting compounds. researchgate.net

For instance, computational studies on related spiro systems, such as 7,7-difluoro-5-azaspiro[2.4]heptane, can be used to map charge distribution and predict reactivity. While specific computational studies focusing solely on the parent this compound are not widely reported, DFT calculations have been employed to understand the reaction mechanisms of 1,3-dipolar cycloadditions that form such spiro-isoxazolidine structures. researchgate.net These calculations can help predict which diastereomer is energetically more favorable, corroborating the experimental findings from NMR and X-ray analysis. Some basic computational data is available for the hydrochloride salt of the parent compound. chemscene.com

CompoundPropertyValueSource
This compound hydrochlorideTPSA21.26 chemscene.com
LogP0.7232 chemscene.com
H-Bond Acceptors2 chemscene.com
H-Bond Donors1 chemscene.com

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for understanding the intricate mechanisms of reactions involving the formation and rearrangement of the this compound scaffold. Computational studies, particularly those employing DFT calculations, have provided deep insights into the 1,3-dipolar cycloaddition (1,3-DC) reaction, which is a primary route to this class of compounds.

The 1,3-DC reaction between nitrones and methylenecyclopropanes (MCPs) to yield 5-spirocyclopropane isoxazolidines has been a subject of detailed computational analysis. researchgate.net DFT calculations have been instrumental in rationalizing the reaction pathways and the energies of transition states. For example, studies on the 1,3-DC between a five-membered cyclic nitrone and methylenecyclopropane (B1220202) have shown that the reaction mechanism can be elucidated by analyzing the frontier molecular orbitals (FMOs) of the reactants. acs.org These calculations help to explain why the reaction proceeds, despite the inherent strain of the methylenecyclopropane reactant. acs.org

Furthermore, DFT has been used to investigate the mechanisms of subsequent rearrangements of the this compound system. The Brandi–Guarna rearrangement, a significant transformation of 5-spirocyclopropane isoxazolidines, has been investigated using computational methods to rationalize the competitive formation of different products like tetrahydropyridones and enaminones. researchgate.net These theoretical studies are crucial for understanding the factors that control the reaction outcomes, allowing for the rational design of synthetic strategies.

In some cases, the reaction mechanism is determined to be stepwise. DFT calculations for the reaction of oximes with certain boron clusters, leading to products with related structural motifs, indicate a mechanism involving the formation of an orientation complex, followed by an acyclic intermediate in the rate-determining step, and subsequent proton migration. spbu.ru The calculated activation barriers from these studies have shown consistency with experimental kinetic data, validating the proposed mechanisms. spbu.ru

Table 1: Application of DFT in Reaction Mechanism Studies

Reaction TypeSystem StudiedKey Mechanistic Insight from DFTReference
1,3-Dipolar CycloadditionCyclic Nitrone + MethylenecyclopropaneReaction proceeds via a concerted, though asynchronous, transition state. Frontier Molecular Orbital (FMO) analysis clarifies reactant compatibility. acs.org
Brandi–Guarna Rearrangement5-Spirocyclopropane IsoxazolidinesComputational methods rationalize the competing formation pathways of tetrahydropyridones and enaminones. researchgate.net
Nucleophilic AdditionOximes + Boron ClustersMechanism is stepwise, involving an acyclic intermediate in the rate-determining step. Calculated activation barriers match experimental data. spbu.ru

Computational Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful predictive models for understanding the regioselectivity and stereoselectivity observed in the synthesis of this compound derivatives. The formation of these spirocycles, often through 1,3-dipolar cycloadditions, typically yields products with a high degree of selectivity, a phenomenon that has been extensively rationalized through theoretical calculations. dntb.gov.ua

DFT calculations have been successfully employed to predict the regiochemical outcome of the cycloaddition between nitrones and substituted methylenecyclopropanes. acs.org The regioselectivity is heavily influenced by electronic factors. For instance, in the reaction between a nitrone and methylenecyclopropane, the electrostatic interactions between the dipole (nitrone) and the dipolarophile (alkene) play a central role. researchgate.netacs.org Computational analysis has demonstrated that the observed regioselectivity, leading to the spirocyclopropane moiety at position 5 of the isoxazolidine ring, can be explained by analyzing the charge distribution and orbital interactions at the transition state. acs.org

The nature and position of substituents on the reactants can dramatically influence the outcome. For example, the reaction of N-Aryl-C-(arylcarbamoyl)nitrones with specific methylenecyclopropane derivatives regioselectively produces this compound-4-carboxylates. researchgate.net When the methylenecyclopropane is substituted with an electron-withdrawing group, such as a carboxylate, the polarity of the double bond is altered. acs.org DFT calculations predict that this can invert the regioselectivity compared to reactions with simple alkyl-substituted methylenecyclopropanes. acs.org

Stereoselectivity has also been a focus of computational studies. The 1,3-dipolar cycloaddition of C-aryl and C-amido nitrones to dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylate affords this compound derivatives with high stereoselectivity. dntb.gov.ua Quantum chemical calculations have been performed to verify and rationalize the formation of the specific diastereomers observed experimentally. dntb.gov.ua These models analyze the energies of the different possible transition states (e.g., endo vs. exo approaches), with the lowest energy pathway corresponding to the major product formed.

Table 2: Computational Prediction of Selectivity in this compound Synthesis

Selectivity TypeReactantsControlling Factor (from Computational Analysis)Predicted OutcomeReference
RegioselectivityNitrone + MethylenecyclopropaneElectrostatic interactions and FMO energies.Formation of 5-spirocyclopropane isoxazolidine. researchgate.netacs.org
RegioselectivityNitrone + Electron-withdrawing group substituted MethylenecyclopropaneAltered polarization of the alkene double bond due to the substituent.Inversion of regioselectivity compared to unsubstituted MCP. acs.org
StereoselectivityC-aryl nitrones + Dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylateEnergy differences between competing diastereomeric transition states.Formation of a single major diastereomer. dntb.gov.ua

Conformational Analysis of Spirocyclic Scaffolds

The spirocyclic nature of this compound imparts significant conformational rigidity to the molecule. This structural constraint is a key feature of spiro compounds and is of great interest in fields like medicinal chemistry, where defined three-dimensional shapes are crucial for molecular recognition and biological activity. nih.gov

The fusion of a cyclopropane ring and an isoxazolidine ring creates a rigid scaffold with a well-defined spatial arrangement of substituents. Conformational analysis, supported by computational modeling and experimental data from techniques like X-ray crystallography, reveals the preferred three-dimensional structures. For instance, the X-ray diffraction analysis of (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, a derivative of the core scaffold, unambiguously established its molecular structure and the trans orientation of the substituents on the cyclopropane ring relative to the isoxazolone ring. mdpi.com

Computational methods are used to explore the potential energy surface of these spirocycles, identifying low-energy conformations. For smaller ring systems like spiro[2.4]heptane, the conformational freedom is significantly restricted compared to more flexible acyclic or larger cyclic systems. smolecule.com This rigidity and the predictable vectorization of substituents make these scaffolds valuable as bioisosteres for other chemical groups in drug design. researchgate.net The inherent stability and defined geometry of the spirocyclic framework allow for the precise positioning of functional groups in three-dimensional space, which can enhance binding affinity and selectivity for biological targets. researchgate.net

Academic and Research Applications of 5 Oxa 6 Azaspiro 2.4 Heptane

Role as a Synthetic Building Block and Intermediate

The rigid framework of 5-Oxa-6-azaspiro[2.4]heptane and its derivatives makes it an attractive starting point for the synthesis of more complex molecules. Its inherent stereochemistry and functional group handles allow for precise control over the construction of intricate chemical structures.

Assembly of Complex Organic Molecules

Derivatives of the 5-azaspiro[2.4]heptane core serve as crucial building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients. A notable example is the use of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a modified proline analogue, which is a key component in the synthesis of Ledipasvir. mdpi.com Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). mdpi.com The spirocyclic proline surrogate is integral to the drug's structure, highlighting the role of this scaffold in constructing sophisticated therapeutic agents. The presence of such conformationally restricted proline analogues is particularly attractive in peptide chemistry as it can impart critical turns and structures necessary for biological activity. mdpi.com

Precursor Development for Diverse Chemical Entities

The this compound scaffold is a versatile precursor for creating a variety of chemical entities. For instance, 4-methylene substituted proline derivatives can be transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com This transformation demonstrates the utility of the core structure as a platform for generating functionally diverse molecules. The ability to start from related proline scaffolds and synthesize the spirocyclic system showcases its role as a strategic intermediate in multi-step synthetic pathways. mdpi.com This versatility allows chemists to access a range of compounds that would otherwise be difficult to synthesize.

Scaffold for Compound Library Generation

Spirocyclic scaffolds are increasingly utilized for generating compound libraries in drug discovery to explore new chemical space. tandfonline.com The three-dimensional nature of spiro-compounds provides a significant advantage over flatter aromatic structures, offering a more diverse spatial arrangement of substituents. mdpi.com Azaspiro[3.3]heptanes, close relatives of the this compound system, are recognized for their utility in drug discovery, often used as bioisosteric replacements for piperidine (B6355638) rings, leading to improved pharmacokinetic properties. nih.govrsc.org The ability to generate libraries of diazospirocyclic compounds has been exploited to develop potent and selective receptor agonists by systematically altering the ring sizes and substituents to optimize binding. tandfonline.com This principle extends to the this compound scaffold, which can serve as a core structure for creating libraries of novel compounds with potential therapeutic applications.

Influence of Spirocyclic Structure on Molecular Behavior

The defining feature of this compound is its spirocyclic nature, where two rings are joined by a single common atom. This structural motif imparts significant rigidity and conformational constraint, which profoundly influences how molecules containing this scaffold interact with biological targets.

Enhanced Binding Affinity due to Conformational Constraints

Pre-shaping a ligand to complement the geometry of a biological target's binding site is a key strategy for improving binding affinity because it minimizes the loss of conformational entropy upon binding. unina.it Spirocyclic structures, by their very nature, limit the number of possible conformations a molecule can adopt. tandfonline.commdpi.com This conformational restriction can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to the binding energy and thus enhancing binding affinity. unina.it For example, replacing a flexible piperazine (B1678402) ring with a spirocyclic analogue in Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors led to differential and improved interactions. tandfonline.com This principle is broadly applicable to spirocyclic systems, including this compound, suggesting its potential to enhance the binding affinity of ligands designed for various biological targets.

Table 1: Impact of Spirocyclic Scaffolds on Receptor Affinity
Compound SeriesTarget ReceptorKey FindingReference
Spirocyclic Piperidinesσ1 ReceptorHigh σ1 receptor affinity (Ki = 0.2–16 nM) and high selectivity were achieved. oup.com
Spirocyclic Benzopyransσ1 ReceptorA cis-configured compound showed the highest σ1 affinity (Ki = 1.9 nM) in its series. acs.org
Azaspirocycles vs. PiperazinesGeneralAzaspirocycles showed higher solubility, decreased lipophilicity, and better metabolic stability. tandfonline.com

Strategic Design in Chemical Research

The strategic design of novel chemical entities is a cornerstone of modern drug discovery and materials science. This often involves the use of unique molecular scaffolds that can be systematically modified to explore chemical space and optimize properties. While this compound represents a potentially valuable scaffold, its specific applications in strategic chemical research are not yet documented.

Exploration of Modifications and Functionalizations for Novel Properties

The exploration of a molecule's potential is intrinsically linked to the ability to modify and functionalize its core structure. For this compound, this would involve chemical transformations to introduce a variety of substituents at different positions on the spirocyclic rings. Such modifications could be aimed at modulating physicochemical properties like solubility, lipophilicity, and metabolic stability, or at introducing pharmacophoric features to interact with biological targets.

However, a review of the scientific literature does not yield specific examples of such modifications or functionalizations being performed on this compound. Research on analogous azaspirocycles, such as 5-azaspiro[2.4]heptane-6-carboxylic acid, has demonstrated the feasibility of introducing functional groups to create key intermediates for complex molecules. mdpi.com In principle, similar synthetic strategies could be envisioned for this compound, as outlined in the conceptual table below.

Table 1: Potential Functionalization Strategies for this compound (Conceptual)

Position of Functionalization Type of Modification Potential Novel Property
Nitrogen (N-6) Acylation, Alkylation, Sulfonylation Modulation of basicity, introduction of linking groups
Carbonyl group (if present) Reduction, Grignard reaction Introduction of chirality, creation of alcohol derivatives

Note: This table is illustrative and not based on published research for this compound.

Design of New Molecular Scaffolds for Broad Chemical Space Interrogation

Molecular scaffolds form the core of a molecule, providing a rigid framework upon which functional groups can be appended in a well-defined spatial arrangement. The unique three-dimensional structure of spirocycles like this compound makes them attractive candidates for the design of novel molecular scaffolds. These scaffolds can serve as starting points for the creation of compound libraries to screen for biological activity against a wide range of targets.

The design of new molecular scaffolds based on this compound would enable the exploration of novel regions of chemical space. The inherent rigidity and defined exit vectors of a spirocyclic system can lead to improved binding affinity and selectivity for biological targets. While there are no specific examples of new molecular scaffolds derived from this compound in the literature, the general utility of related azaspirocyclic scaffolds is well-established in medicinal chemistry.

Table 2: Conceptual Design of Molecular Scaffolds Based on this compound

Scaffold Core Potential Application Area Rationale for Use
N-Arylated this compound CNS-active compounds Introduction of aromatic interactions, modulation of polarity
This compound-C(x)-linked polymers Materials science Creation of novel polymers with defined stereochemistry

Note: This table presents conceptual ideas for the application of this compound as a scaffold and is not based on existing research.

Future Research Trajectories for 5 Oxa 6 Azaspiro 2.4 Heptane Chemistry

Development of Advanced Stereoselective Synthetic Methodologies

The creation of stereochemically defined centers is a cornerstone of modern drug discovery and materials science. For 5-oxa-6-azaspiro[2.4]heptane, which possesses a chiral spirocyclic core, the development of advanced stereoselective synthetic methods is a critical frontier. Current research has laid the groundwork with methodologies such as transition-metal-free [3+2] annulation reactions. Future efforts will likely focus on the design and application of novel chiral catalysts to achieve high levels of enantioselectivity and diastereoselectivity.

Promising avenues include the exploration of organocatalysis, leveraging chiral amines, phosphoric acids, or thioureas to induce asymmetry in the cyclization step. The use of chiral ligands in transition-metal-catalyzed reactions also presents a significant opportunity for asymmetric synthesis. Furthermore, co-catalysis systems, potentially combining a transition metal with a Brønsted acid, could offer synergistic effects, leading to enhanced stereocontrol. The development of these methodologies will be crucial for accessing specific stereoisomers of this compound derivatives for biological evaluation.

Expanded Exploration of Structural Diversity through Derivatization

To fully explore the chemical space and potential applications of the this compound scaffold, a continued focus on derivatization is essential. The inherent functionality of the oxazolidine ring provides a handle for a wide range of chemical modifications. Future research will likely concentrate on expanding the substrate scope of known synthetic reactions to incorporate a broader array of functional groups.

This includes the synthesis of derivatives with diverse substituents on both the oxazolidine and cyclopropane (B1198618) rings. For instance, the introduction of aromatic, heteroaromatic, and other functionalized moieties can significantly impact the molecule's physicochemical properties and biological activity. The development of regioselective functionalization techniques will be paramount to selectively modify specific positions on the heterocyclic core. This expanded structural diversity will provide a rich library of compounds for screening in various therapeutic areas.

Table 1: Potential Derivatization Strategies for this compound

Position of DerivatizationPotential Functional Groups to IntroduceSynthetic Approach
Nitrogen (N-6)Aryl, alkyl, acyl, sulfonyl groupsN-alkylation, N-arylation, acylation, sulfonylation
Carbonyl Carbon (C-7)Varied ester and amide functionalitiesReaction with diverse alcohols and amines
Cyclopropane RingAlkyl, aryl, halogen substituentsUse of substituted starting materials in cycloaddition

In-depth Mechanistic Studies of Novel Transformations

A thorough understanding of reaction mechanisms is fundamental to the optimization of existing synthetic methods and the rational design of new ones. For the synthesis of this compound, in-depth mechanistic studies of key transformations, such as the [3+2] cycloaddition, are a vital area for future research.

Computational studies, including Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and energy profiles of these reactions. mdpi.com Such studies can help to elucidate the factors that govern stereoselectivity and regioselectivity. Experimental mechanistic investigations, including kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates, will also be crucial. A deeper mechanistic understanding will enable chemists to fine-tune reaction conditions for improved efficiency, selectivity, and yield. A plausible reaction mechanism for the formation of the spiro-oxazolidine ring involves a cascade 1,2-addition followed by a spiro-cyclization. researchgate.net

Optimization for Scalable and Sustainable Synthesis

For any promising chemical entity to move from the laboratory to industrial application, the development of a scalable and sustainable synthesis is a prerequisite. Future research on this compound will need to address the challenges of large-scale production while adhering to the principles of green chemistry.

This involves the optimization of reaction conditions to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. The development of catalytic processes, particularly those that avoid the use of stoichiometric and often toxic reagents, will be a key focus. Furthermore, exploring flow chemistry and other process intensification technologies could offer significant advantages for the safe and efficient large-scale synthesis of this compound and its derivatives. The practicality of a synthetic approach is often demonstrated through its scalability, and future work will aim to develop robust processes that can be implemented on an industrial scale.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.